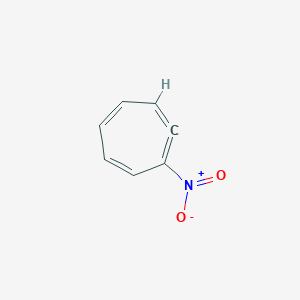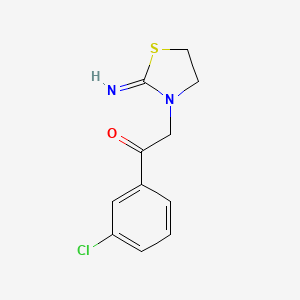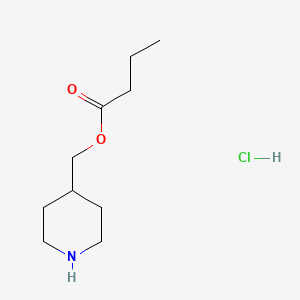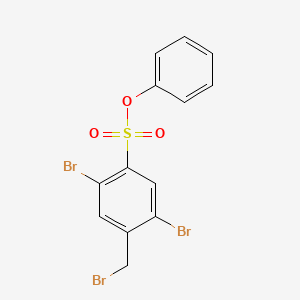
1-Nitrocyclohepta-1,2,4,6-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5NO2. It is a derivative of cycloheptatetraene, characterized by the presence of a nitro group (-NO2) attached to the seven-membered ring.
Métodos De Preparación
The synthesis of 1-Nitrocyclohepta-1,2,4,6-tetraene typically involves the nitration of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and decomposition of the product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand
Análisis De Reacciones Químicas
1-Nitrocyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or hydrogen atoms on the ring are replaced by other functional groups.
Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Nitrocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of nitro-substituted cycloheptatetraenes and their derivatives.
Biology: The compound’s unique structure makes it a candidate for investigating its interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, although this area is still largely unexplored.
Mecanismo De Acción
The mechanism of action of 1-Nitrocyclohepta-1,2,4,6-tetraene involves its interaction with molecular targets through its nitro group and conjugated ring system. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated ring system allows for electron delocalization, which can affect the compound’s stability and reactivity in various chemical environments .
Comparación Con Compuestos Similares
1-Nitrocyclohepta-1,2,4,6-tetraene can be compared with other nitro-substituted cycloheptatetraenes and related compounds:
Cyclohepta-1,2,4,6-tetraene: The parent compound without the nitro group, which exhibits different reactivity and stability.
1-Nitrocyclohexa-1,3,5-triene: A six-membered ring analog with a nitro group, showing different chemical properties due to the smaller ring size.
1-Nitrocycloocta-1,3,5,7-tetraene: An eight-membered ring analog, which may have different reactivity and stability due to the larger ring size.
The uniqueness of this compound lies in its seven-membered ring structure combined with the nitro group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
827598-92-5 |
|---|---|
Fórmula molecular |
C7H5NO2 |
Peso molecular |
135.12 g/mol |
InChI |
InChI=1S/C7H5NO2/c9-8(10)7-5-3-1-2-4-6-7/h1-5H |
Clave InChI |
UXZZWLGTGHFAMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)


![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)


methanone](/img/structure/B14218003.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)

